molecular formula C9H14N2O2 B13626281 (R)-3-Amino-3-(5-ethylfuran-2-yl)propanamide

(R)-3-Amino-3-(5-ethylfuran-2-yl)propanamide

Cat. No.: B13626281
M. Wt: 182.22 g/mol
InChI Key: WWNLCWYHXAQFPD-SSDOTTSWSA-N
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Description

®-3-Amino-3-(5-ethylfuran-2-yl)propanamide is an organic compound that features an amino group, a furan ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(5-ethylfuran-2-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-ethylfuran-2-carboxylic acid and ®-3-aminopropanoic acid.

    Amidation Reaction: The carboxylic acid group of 5-ethylfuran-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of ®-3-Amino-3-(5-ethylfuran-2-yl)propanamide may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(5-ethylfuran-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides or amines.

Scientific Research Applications

®-3-Amino-3-(5-ethylfuran-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(5-ethylfuran-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and amino group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-3-(5-methylfuran-2-yl)propanamide: Similar structure with a methyl group instead of an ethyl group on the furan ring.

    ®-3-Amino-3-(5-ethylthiophene-2-yl)propanamide: Similar structure with a thiophene ring instead of a furan ring.

Uniqueness

®-3-Amino-3-(5-ethylfuran-2-yl)propanamide is unique due to the presence of the ethyl-substituted furan ring, which can impart distinct electronic and steric properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

(3R)-3-amino-3-(5-ethylfuran-2-yl)propanamide

InChI

InChI=1S/C9H14N2O2/c1-2-6-3-4-8(13-6)7(10)5-9(11)12/h3-4,7H,2,5,10H2,1H3,(H2,11,12)/t7-/m1/s1

InChI Key

WWNLCWYHXAQFPD-SSDOTTSWSA-N

Isomeric SMILES

CCC1=CC=C(O1)[C@@H](CC(=O)N)N

Canonical SMILES

CCC1=CC=C(O1)C(CC(=O)N)N

Origin of Product

United States

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